Sudan I-d5

Vue d'ensemble

Description

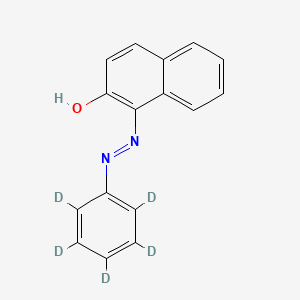

Sudan I-d5, also known as 1-Phenylazo-2-naphthol-d5, is a deuterated form of Sudan I, a synthetic azo dye. It is primarily used as an analytical standard in various scientific applications. The compound has a molecular formula of C16H7D5N2O and a molecular weight of 253.31 g/mol .

Applications De Recherche Scientifique

Sudan I-d5 is extensively used in scientific research, particularly in:

Analytical Chemistry: As an internal standard for the quantification of azo dyes in various matrices using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry.

Environmental Science: Monitoring and detection of illegal dyes in food and environmental samples.

Biological Research: Studying the metabolic pathways and degradation products of azo dyes in biological systems.

Industrial Applications: Quality control and assurance in the production of dyes and related compounds.

Mécanisme D'action

Target of Action

Sudan I-d5, a deuterated form of Sudan I, is primarily known for its inhibitory action against bacterial strains such as Clostridium perfringens and L. rhamnosus . These bacteria are part of the human gut microbiota, and their growth can be inhibited by this compound, suggesting that this compound may have potential applications in controlling bacterial populations.

Mode of Action

It is known that sudan i, the non-deuterated form, is a diazo-conjugate red dye . Diazo dyes are characterized by a nitrogen double bond, which can interact with various biological targets. The specific interactions of this compound with its bacterial targets are yet to be elucidated.

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability when administered in suitable formulations

Result of Action

The primary result of this compound’s action is the inhibition of growth in certain bacterial strains

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability has been studied under different conditions . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as temperature and light exposure.

Analyse Biochimique

Biochemical Properties

Sudan I-d5 interacts with various biomolecules in biochemical reactions. It’s known to inhibit the growth of bacterial strains such as Clostridium perfringens and L. rhamnosus .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It’s known to cause significant perturbations to the DNA helical conformation and structure . This suggests that this compound can impact cell function by influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It’s known to form adducts with DNA, which can cause significant perturbations to the DNA structure . This can impact DNA repair and replication processes, potentially leading to mutations and other genetic changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable, with no significant changes in its isotopic abundance or chemical purity over a period of 12 months . This suggests that this compound can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it’s known that Sudan I, the non-deuterated version of the compound, is mutagenic in animal toxicity studies . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It’s metabolized by cytochrome P450 enzymes, particularly CYP1A1 . This interaction can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function .

Transport and Distribution

Given its lipophilic nature, it’s likely that this compound can pass through cell membranes and distribute throughout the cell .

Subcellular Localization

Given its ability to interact with DNA and its lipophilic nature, it’s likely that this compound can localize to the nucleus and other organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sudan I-d5 involves the diazotization of aniline-d5 followed by coupling with 2-naphthol. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used to generate the diazonium salt from aniline-d5. This intermediate then reacts with 2-naphthol in an alkaline medium to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated aniline ensures the incorporation of deuterium atoms, which is crucial for its application as an internal standard in analytical methods .

Analyse Des Réactions Chimiques

Types of Reactions

Sudan I-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group leads to the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sudan I: The non-deuterated form, used similarly in analytical applications.

Sudan II, III, IV: Other azo dyes with varying structures and applications.

Sudan Orange G: Another azo dye used in similar contexts.

Uniqueness

Sudan I-d5 is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy. This makes it particularly valuable in research and industrial applications where precise quantification is essential .

Propriétés

IUPAC Name |

1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIXHXHHPWVIL-RCQSQLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746791 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752211-63-5 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 752211-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Sudan I-d5, and what is it used for in research?

A1: this compound is a deuterated analog of Sudan I, a fat-soluble dye. While Sudan I itself is banned in food products due to its toxicity, its deuterated forms, like this compound, find use as internal standards in analytical chemistry, specifically in techniques like mass spectrometry.

Q2: How does using this compound as an internal standard improve the accuracy of measuring Sudan I in food samples?

A2: Using this compound enhances accuracy by acting as a reference point during analysis. Here's why:

- Compensation for Losses: During sample preparation, some analyte (Sudan I in this case) might be lost. Since this compound is added at the beginning and experiences the same processes, its measured loss helps researchers correct for losses in the original Sudan I, leading to more accurate quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)

![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)